molecular formula C15H30O2 B1627298 (12S)-12-Methyltetradecanoic acid CAS No. 5746-58-7

(12S)-12-Methyltetradecanoic acid

Cat. No.: B1627298
CAS No.: 5746-58-7
M. Wt: 242.4 g/mol
InChI Key: XKLJLHAPJBUBNL-AWEZNQCLSA-N
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Description

(12S)-12-Methyltetradecanoic acid: is a fatty acid with a unique structure characterized by a methyl group at the 12th carbon position in the S-configuration. This compound is part of a broader class of fatty acids that play significant roles in various biological processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12S)-12-Methyltetradecanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available fatty acids or their derivatives.

    Methylation: Introduction of the methyl group at the 12th carbon position can be achieved through selective methylation reactions.

    Stereoselective Synthesis: Ensuring the S-configuration at the 12th carbon is crucial. This can be achieved using chiral catalysts or reagents that promote stereoselective reactions.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing scalable synthetic routes that can be adapted for large-scale production.

    Catalysis: Employing efficient catalytic processes to enhance yield and reduce production costs.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(12S)-12-Methyltetradecanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into saturated fatty acids.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Saturated fatty acids.

    Substitution Products: Various substituted fatty acid derivatives.

Scientific Research Applications

(12S)-12-Methyltetradecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of (12S)-12-Methyltetradecanoic acid involves:

    Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

    Pathways: It can modulate metabolic pathways, influencing lipid metabolism and signaling processes.

    Effects: The compound exerts its effects through binding to molecular targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (12R)-12-Methyltetradecanoic acid: The R-configuration isomer of the compound.

    Tetradecanoic acid: A similar fatty acid without the methyl group at the 12th position.

    12-Hydroxytetradecanoic acid: A hydroxylated derivative of tetradecanoic acid.

Uniqueness

(12S)-12-Methyltetradecanoic acid is unique due to its specific stereochemistry and the presence of the methyl group at the 12th position, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(12S)-12-methyltetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLJLHAPJBUBNL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581533
Record name (12S)-12-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-58-7
Record name (12S)-12-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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